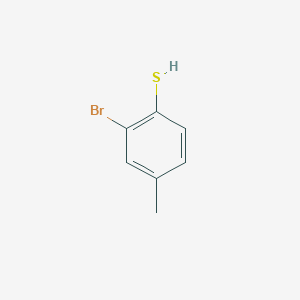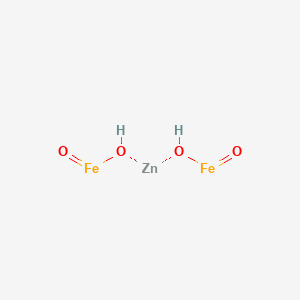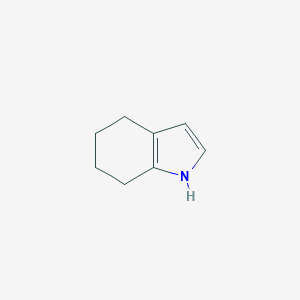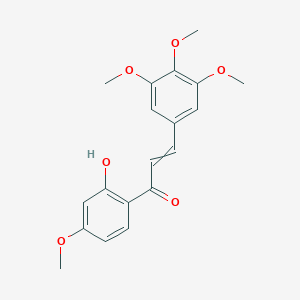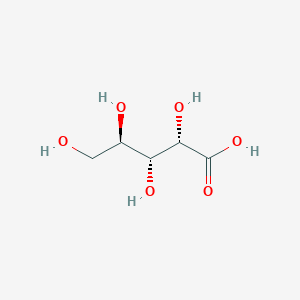
4-Chloro-N-(3-nitrobenzylidene)-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3-nitrobenzylidene)-aniline (abbreviated as 4CNB) is a chemical compound that belongs to the aniline family. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. 4CNB has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(3-nitrobenzylidene)-aniline is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function. This can result in various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to have various biochemical and physiological effects. In one study, it was found to have potent antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases. Additionally, 4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to have antimicrobial activity, which could make it useful in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-N-(3-nitrobenzylidene)-aniline in lab experiments is its unique chemical properties, which make it a versatile material for use in various applications. However, one of the limitations of using 4-Chloro-N-(3-nitrobenzylidene)-aniline is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-Chloro-N-(3-nitrobenzylidene)-aniline. One area of research is in the development of new organic electronic devices, such as OFETs and OLEDs. Another area of research is in the development of new antimicrobial agents. Additionally, 4-Chloro-N-(3-nitrobenzylidene)-aniline could be further studied for its potential use in the treatment of oxidative stress-related and inflammatory diseases.
In conclusion, 4-Chloro-N-(3-nitrobenzylidene)-aniline is a chemical compound that has been studied for its potential use in various scientific research applications. Its unique chemical properties make it a versatile material for use in various applications, including organic electronics and the development of new antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
4-Chloro-N-(3-nitrobenzylidene)-aniline has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics. 4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to be an effective material for use in organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability. It has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.
Propriétés
Numéro CAS |
10480-25-8 |
|---|---|
Nom du produit |
4-Chloro-N-(3-nitrobenzylidene)-aniline |
Formule moléculaire |
C13H9ClN2O2 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H |
Clé InChI |
WVWIAWOOTNQWGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

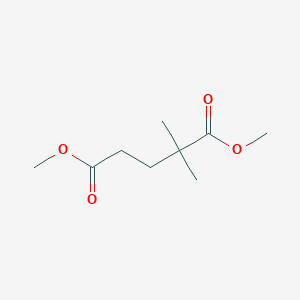
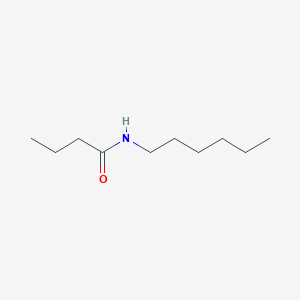
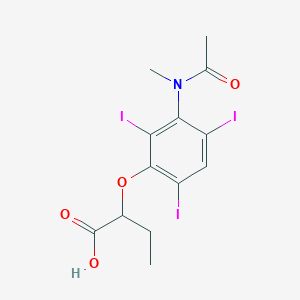
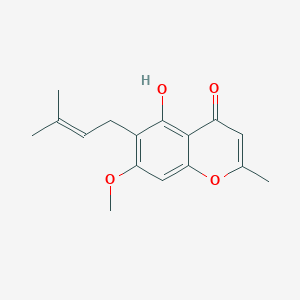
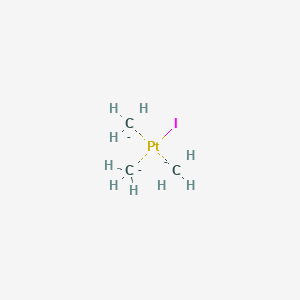
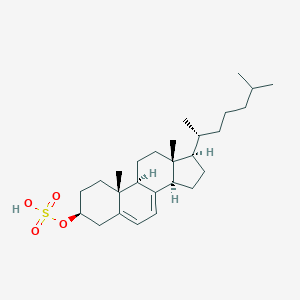
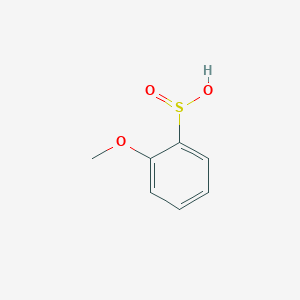
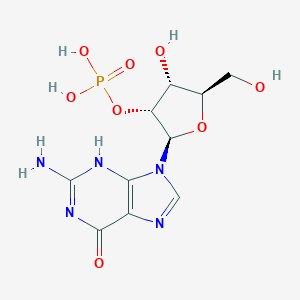
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
